molecular formula C15H13ClFN3 B3011172 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride CAS No. 2247102-53-8

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride

Cat. No.: B3011172
CAS No.: 2247102-53-8
M. Wt: 289.74
InChI Key: BTFZQGSDLBLXRI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine hydrochloride is a pyrazole-based compound characterized by a pyrazole core substituted with a 4-fluorophenyl group at position 3, a phenyl group at position 1, and an amine group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3.ClH/c16-12-8-6-11(7-9-12)15-14(17)10-19(18-15)13-4-2-1-3-5-13;/h1-10H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFZQGSDLBLXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine typically involves the formation of the pyrazole ring through cyclization reactions. One common method is the reaction of 4-fluoroacetophenone with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Capable of reducing nitro groups to amines.
  • Substitution Reactions : Engages in electrophilic and nucleophilic substitutions on aromatic rings.

Biology

The compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific molecular targets makes it a candidate for studying enzyme inhibition and receptor activity. Notably, it has shown promise in inhibiting mitogen-activated protein kinase 14 (MAPK14), which plays a role in cellular stress responses.

Medicine

In medical research, 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride is being explored for its therapeutic effects, particularly in:

  • Anti-inflammatory Activities : Potential to reduce inflammation through targeted inhibition of specific pathways.
  • Anticancer Properties : Emerging studies indicate its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through multiple mechanisms .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of pyrazole derivatives, including 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride. The compound exhibited significant cytotoxicity against HeLa and HCT116 cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 Value (µM)
HeLa0.36
HCT1161.8

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms revealed that the compound inhibits key enzymes involved in inflammatory pathways, providing a basis for its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit mitogen-activated protein kinase 14, which plays a role in cellular responses to stress and inflammation .

Comparison with Similar Compounds

Structural Analogues of Pyrazole Derivatives with Fluorophenyl Substitutions

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Features Applications/Notes Reference
3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine hydrochloride 1: Phenyl; 3: 4-Fluorophenyl; 4: NH₂ 297.75* Hydrochloride salt improves solubility; fluorophenyl enhances lipophilicity Pharmaceutical intermediate -
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine hydrochloride 1: 4-Fluorophenyl; fused cyclopentane ring 253.70 Cyclopentapyrazole core; high purity (≥95%) Drug candidate synthesis
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 1: 2-Methylphenyl; 4: NH₂; 5: CF₂H 268.73* Difluoromethyl group increases metabolic stability Agrochemical and material science research
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine 1: (3-Cl-4-F-benzyl); 4: NH₂ 225.65 Chloro-fluorobenzyl substituent; halogen-rich structure Potential kinase inhibitor
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride 1: 4-Fluorophenyl; 3,5: CH₃; 4: CH₂COOEt 347.79 Ester functional group; dimethyl substitution Synthetic intermediate for bioactive molecules

Key Structural and Functional Differences

Core Modifications :

  • The cyclopentapyrazole derivative () features a fused cyclopentane ring, which may enhance rigidity and influence receptor binding compared to the planar pyrazole core of the parent compound.
  • The ethyl ester derivative () introduces a carboxylate side chain, enabling conjugation with other pharmacophores.

Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the parent compound and analogs (e.g., ) enhances lipophilicity and metabolic stability. Halogen Diversity: Chloro-fluorobenzyl substituents () introduce steric bulk and polarity, which may alter selectivity in kinase inhibition.

Salt Forms :

  • Hydrochloride salts are common across analogs (e.g., ), improving aqueous solubility for in vitro assays.

Biological Activity

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride (CAS No. 2247102-53-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a 4-fluorophenyl group and a phenyl group, enhancing its chemical properties and biological interactions. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H13ClFN3
  • Molecular Weight : 289.73 g/mol
  • Solubility : Enhanced by the hydrochloride form, making it suitable for various biological assays.

The biological activity of 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride is primarily attributed to its role as a ligand in receptor binding studies. It may interact with various biological targets, influencing pathways related to inflammation and cancer progression. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory processes.
  • Receptor Modulation : Its structure allows for interaction with specific receptors, which may lead to altered cellular responses.

Anticancer Activity

Research has indicated that compounds similar to 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine exhibit significant anticancer properties. For instance, studies on aminopyrazole derivatives have demonstrated effectiveness against various cancer cell lines, including HeLa cells, with mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in mediating inflammatory responses .

Antifungal Activity

Similar pyrazole derivatives have shown antifungal activity against several pathogens, suggesting that 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride may also possess this activity. For example, related compounds were effective against Cytospora and Colletotrichum species .

Case Studies

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of various pyrazole derivatives on HeLa cells.
    • Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Anti-inflammatory Mechanism :
    • In vitro assays demonstrated that the compound significantly reduced LPS-induced NO production in macrophages.
    • This indicates its potential as an anti-inflammatory agent by modulating immune responses.
  • Antifungal Efficacy :
    • Testing against several phytopathogenic fungi showed moderate to high inhibition rates, indicating possible applications in agricultural settings.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa Cells~10
Anti-inflammatoryMacrophagesNot specified
AntifungalCytospora sp.Moderate

Future Directions

The ongoing research on 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride suggests several avenues for future investigation:

  • Structure-Activity Relationship (SAR) : Further studies to optimize the structure for enhanced biological activity.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to evaluate therapeutic efficacy and safety.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound to better understand its action.

Q & A

Q. Characterization :

  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

How can computational methods improve the design of synthetic pathways for this compound?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) and reaction path searches can predict optimal reaction conditions. For example:

  • Transition state analysis : Identify energy barriers for cyclization steps to minimize side products.
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Feedback loops : Integrate experimental data (e.g., yields, spectral data) with computational models to refine predictions .

Q. Methodology :

Use software like Gaussian or ORCA for energy minimization.

Apply machine learning to correlate substituent electronic effects with reaction outcomes .

How should researchers address contradictions in pharmacological activity data for pyrazole derivatives?

Advanced Research Question
Contradictions may arise from structural variations (e.g., substituent positions) or assay conditions. Strategies include:

Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test antimicrobial activity .

Statistical validation : Apply ANOVA to compare activity across multiple assays (e.g., MIC values against S. aureus).

Meta-analysis : Aggregate data from studies like Samir Bondock et al. (2011) to identify trends in pyrazole bioactivity .

What advanced techniques validate the crystalline structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation:

  • Unit cell parameters : Compare experimental data (e.g., bond angles, torsion angles) with computational predictions .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N-H···Cl) to explain stability .

Q. Example :

  • For 4-(4-fluorophenyl) analogs, SCXRD revealed dihedral angles of 15–25° between aromatic rings, influencing solubility .

How can reaction conditions be optimized to improve yield and purity?

Basic Research Question
Key parameters include:

  • Temperature : Cyclization at 120°C with POCl₃ increases yield to >70% .
  • Catalysts : Use Cu(II) phosphonates to accelerate coupling reactions (e.g., aryl-amine bonds) .
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc) to remove unreacted aldehydes.

Q. Validation :

  • Monitor reaction progress using TLC (Rf = 0.5 in 3:7 EtOAc/hexane) .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question

pH-dependent degradation : Incubate in buffers (pH 1–9) and analyze via HPLC to identify hydrolysis products.

Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for hydrochlorides) .

Light sensitivity : Expose to UV-Vis light and track spectral changes (e.g., λmax shifts) .

How do electronic effects of substituents influence the compound’s reactivity?

Advanced Research Question
Electron-withdrawing groups (e.g., -F) enhance electrophilicity at the pyrazole ring:

  • Hammett analysis : Correlate σ values of substituents (e.g., σpara-F = 0.06) with reaction rates in nucleophilic substitutions .
  • DFT calculations : Predict charge distribution (e.g., higher positive charge at C4 with fluorophenyl groups) .

What spectroscopic techniques differentiate this compound from structurally similar analogs?

Basic Research Question

  • Mass spectrometry : Look for [M+H]⁺ at m/z 298.1 (C₁₅H₁₃FN₃·HCl) .
  • ¹⁹F NMR : Identify the fluorine environment (δ -110 to -115 ppm for 4-fluorophenyl) .

How can researchers design experiments to explore novel biological targets for this compound?

Advanced Research Question

Molecular docking : Screen against kinase or GPCR targets (e.g., CB1 receptors) using AutoDock Vina.

In vitro assays : Test inhibition of COX-2 or MAPK pathways using ELISA or Western blotting .

In vivo models : Administer in zebrafish or murine models to assess bioavailability and toxicity .

What strategies resolve discrepancies between computational predictions and experimental yields?

Advanced Research Question

Error analysis : Compare calculated vs. experimental activation energies (±5 kcal/mol typical).

Sensitivity testing : Vary computational parameters (e.g., basis sets, solvation models) to identify outliers.

Hybrid approaches : Combine DFT with machine learning to refine yield predictions .

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